Biomarker Specificity in Transaldolase Deficiency
In transaldolase (TALDO) deficiency, urinary erythronic acid (L-erythronate) is elevated as a major abnormal metabolite relative to healthy controls, while its stereoisomer D-erythronic acid is not endogenously produced in detectable quantities under these conditions. This establishes L-erythronic acid as a disease-specific hallmark not replicable by the D-enantiomer [1].
| Evidence Dimension | Urinary metabolite accumulation in TALDO deficiency |
|---|---|
| Target Compound Data | Identified as major abnormal metabolite in 100% (6/6) of TALDO-deficient patients and in knock-out mice |
| Comparator Or Baseline | Healthy controls (endogenous baseline; not quantified in study) |
| Quantified Difference | Qualitative: present as major hallmark only in TALDO-deficient state |
| Conditions | Urine from 6 TALDO-deficient patients and TALDO knock-out mice analyzed by ¹H-NMR spectroscopy and GC-MS |
Why This Matters
Procurement of L-erythronic acid (not D-erythronic acid or racemic mixture) is required for developing and validating diagnostic assays for this inborn error of metabolism.
- [1] Engelke UF, Zijlstra FS, Mochel F, et al. Mitochondrial involvement and erythronic acid as a novel biomarker in transaldolase deficiency. Biochim Biophys Acta. 2010;1802(11):1028-1035. doi:10.1016/j.bbadis.2010.06.007 View Source
